molecular formula C13H10OS B1588590 2-Cinnamoylthiophene CAS No. 3988-77-0

2-Cinnamoylthiophene

Cat. No.: B1588590
CAS No.: 3988-77-0
M. Wt: 214.28 g/mol
InChI Key: DDNPADUKGZMCHV-CMDGGOBGSA-N
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Description

2-Cinnamoylthiophene is an organic compound with the molecular formula C13H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a cinnamoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cinnamoylthiophene can be synthesized through several methods, including the condensation of cinnamaldehyde with thiophene in the presence of a base. One common method involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of cinnamaldehyde to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Cinnamoylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

2-Cinnamoylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cinnamoylthiophene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Cinnamoylthiophene is unique due to the presence of the cinnamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPADUKGZMCHV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-77-0, 39078-33-6
Record name NSC 96359
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3988-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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